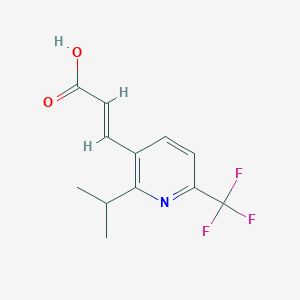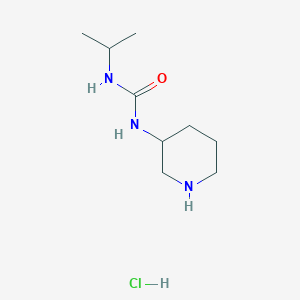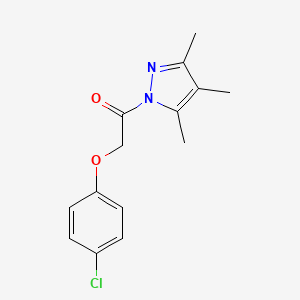
2-(4-chlorophenoxy)-1-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with chlorophenoxy and acetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole typically involves the reaction of 4-chlorophenoxyacetic acid with 3,4,5-trimethylpyrazole in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Common solvents like dichloromethane or toluene
Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Ensuring the purity of 4-chlorophenoxyacetic acid and 3,4,5-trimethylpyrazole
Reaction Control: Automated systems to maintain optimal reaction conditions
Purification: Techniques like recrystallization or chromatography to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Chlorine gas in the presence of a catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Introduction of halogen or nitro groups
Aplicaciones Científicas De Investigación
1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole exerts its effects involves interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity
Interact with Receptors: Modulating receptor-mediated signaling pathways
Affect Gene Expression: Influencing the transcription of specific genes
Comparación Con Compuestos Similares
Similar Compounds
- 4-chlorophenoxyacetic acid
- 3,4,5-trimethylpyrazole
- 4-chlorophenoxyacetyl chloride
Uniqueness
1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H15ClN2O2 |
|---|---|
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-10(2)16-17(11(9)3)14(18)8-19-13-6-4-12(15)5-7-13/h4-7H,8H2,1-3H3 |
Clave InChI |
IGELGEMXWPFWAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C)C(=O)COC2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


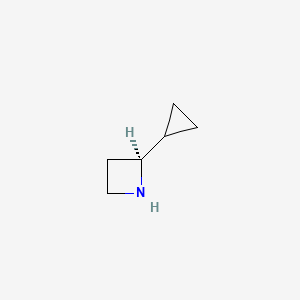
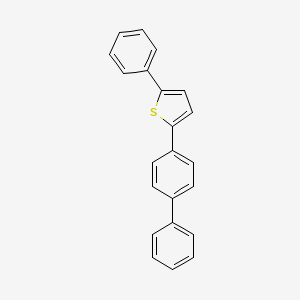
![(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B14796063.png)
![[(E)-hex-3-enyl] 2-hydroxypropanoate](/img/structure/B14796065.png)
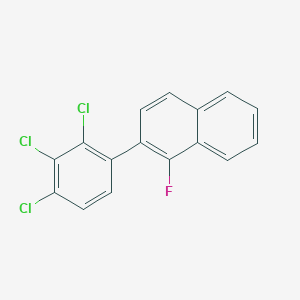
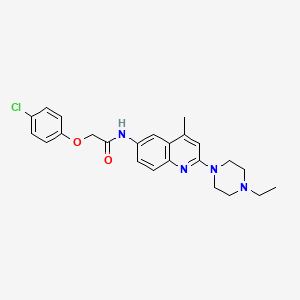
![Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B14796078.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14796085.png)
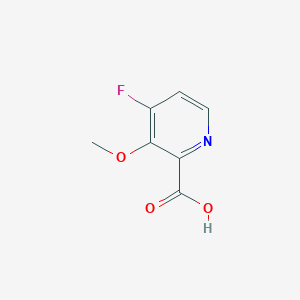
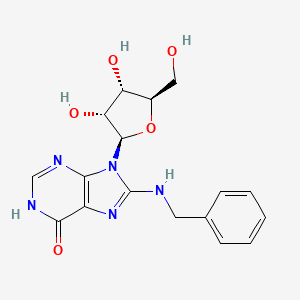
![1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride](/img/structure/B14796115.png)
![tert-butyl 2-amino-2-[(2S)-2-methylpyrrolidin-2-yl]acetate](/img/structure/B14796121.png)
